molecular formula C10H8N2O4 B8540901 Methyl 4-nitroindole-2-carboxylate

Methyl 4-nitroindole-2-carboxylate

Cat. No. B8540901
M. Wt: 220.18 g/mol
InChI Key: GHUSDSFVXGZVPC-UHFFFAOYSA-N
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Patent
US05627177

Procedure details

Ammonium formate (63 g, 1.00 mol) was added cautiously to a suspension of the product of Example 2 (45.6 g, 0.207 mol) and 10% palladium on charcoal (5 g) in methanol (700 ml) under an argon blanket at 45° C. The mixture was stirred for 4 h, cooled to room temperature, and after 18 h filtered and evaporated in vacuo to give a dark brown semi-solid. This was taken up into acetonitrile (500 ml), filtered (to remove ammonium formate) and evaporated in vacuo to give a dark brown gum. Purification by column chromatography [silica; ethyl acetate-hexane (1:10 to 1:1)] gave the product (9.5 g) as a grey solid.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[N+:5]([C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[C:11]([C:17]([O:19][CH3:20])=[O:18])[NH:12]2)([O-])=O.C(#N)C>[Pd].CO>[NH2:5][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[C:11]([C:17]([O:19][CH3:20])=[O:18])[NH:12]2 |f:0.1|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
45.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(NC2=CC=C1)C(=O)OC
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after 18 h filtered
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown semi-solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
(to remove ammonium formate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown gum
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography [silica; ethyl acetate-hexane (1:10 to 1:1)]

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C2C=C(NC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.